2-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one hydrochloride
Overview
Description
2-Amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one hydrochloride is a chemical compound with the molecular formula C9H12N2OS·HCl and a molecular weight of 232.73 g/mol
Mechanism of Action
Target of Action
A similar compound has been associated withDeoxyhypusine synthase (DHPS) , an enzyme responsible for the hypusine modification and activation of the eukaryotic translation initiation factor 5A (eIF5A), which is key in regulating protein translation processes associated with tumor proliferation .
Mode of Action
If it acts similarly to the related compound, it may interact with DHPS, leading to changes in protein translation processes .
Biochemical Pathways
If it acts on dhps like the related compound, it could influence the hypusine modification pathway and thereby affect protein translation processes .
Result of Action
If it acts similarly to the related compound, it could influence protein translation processes, potentially affecting cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with thieno[3,2-c]pyridine as the starting material.
Functionalization: The thieno[3,2-c]pyridine undergoes functionalization to introduce the amino and keto groups.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to stabilize the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: This compound is used in organic synthesis and as a building block for more complex molecules. Biology: Medicine: The compound may be explored for its therapeutic properties and used in drug discovery. Industry: It can be utilized in the production of materials and chemicals with specific properties.
Comparison with Similar Compounds
2-chloro-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone
4-Amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butan-1-one hydrochloride
Uniqueness: Compared to similar compounds, 2-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one hydrochloride has unique structural features and potential applications that set it apart. Its specific functional groups and molecular interactions make it suitable for various scientific and industrial uses.
Properties
IUPAC Name |
2-amino-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS.ClH/c10-5-9(12)11-3-1-8-7(6-11)2-4-13-8;/h2,4H,1,3,5-6,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTSHJBUKAYQJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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